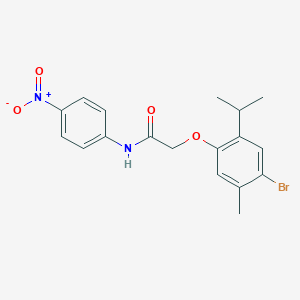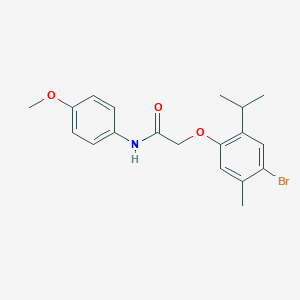![molecular formula C16H20N2O3S B321764 methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B321764.png)
methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate is a complex organic compound with the molecular formula C16H20N2O3S It is known for its unique structure, which includes a benzoate group, a cyclohexylcarbonyl group, and a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate typically involves the reaction of methyl 2-aminobenzoate with cyclohexyl isocyanate and carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The benzoate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of benzoate derivatives.
Scientific Research Applications
methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting or modifying their activity. The carbonothioyl group can interact with thiol groups in proteins, leading to the formation of covalent bonds and altering protein function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of methyl 2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)benzoate.
Cyclohexyl isocyanate: Another precursor used in the synthesis.
Methyl 2-({[(phenylcarbonyl)amino]carbonothioyl}amino)benzoate: A similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
This compound is unique due to its combination of a benzoate group, a cyclohexylcarbonyl group, and a carbonothioyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 2-(cyclohexanecarbonylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C16H20N2O3S/c1-21-15(20)12-9-5-6-10-13(12)17-16(22)18-14(19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,17,18,19,22) |
InChI Key |
LQDXVMKNUWKNGU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2CCCCC2 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-Tert-butylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B321683.png)
![N-(4-chlorophenyl)-2-[(2,5-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B321684.png)
![2-[(2,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B321685.png)
![4-{2-[(2,5-Dimethylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B321686.png)
![N'~1~,N'~9~-bis[(2,5-dimethylphenoxy)acetyl]nonanedihydrazide](/img/structure/B321688.png)
![1-[(2,5-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B321689.png)
![2-(4-tert-butylphenoxy)-N-(2-{[(4-tert-butylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321692.png)
![2-(4-tert-butylphenoxy)-N-(2-{[(4-tert-butylphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B321694.png)
![2-(4-tert-butylphenoxy)-N-(2-{[(4-tert-butylphenoxy)acetyl]amino}-1-methylethyl)acetamide](/img/structure/B321695.png)
![2-(4-tert-butylphenoxy)-N-(4'-{[(4-tert-butylphenoxy)acetyl]amino}-3,3'-dimethyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B321697.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-(2-{[(4-bromo-2-isopropyl-5-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B321698.png)



